

The Quinolin-2-Amine Moiety: A Privileged Scaffold in Drug Discovery and Development

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Compound of Interest

Compound Name: *4-Bromoquinolin-2-amine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2-amine core is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the discovery and development of numerous therapeutic agents. This technical guide provides a comprehensive overview of drugs and clinical candidates containing the quinolin-2-amine moiety, with a focus on their synthesis, mechanism of action, and therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction to the Quinolin-2-Amine Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a well-established "privileged structure" in drug discovery.^[1] The introduction of an amino group at the 2-position of the quinoline ring significantly influences the molecule's electronic properties and spatial arrangement, enabling it to interact with a diverse array of biological targets.^[1] This has resulted in the development of quinolin-2-amine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.^[2]

Synthesis of Quinolin-2-Amine Derivatives

The synthesis of the quinolin-2-amine core and its derivatives can be achieved through several synthetic strategies. These approaches can be broadly classified into two main categories:

construction of the quinoline ring system with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[\[2\]](#)

Classical Ring-Forming Reactions

Several classical named reactions in organic chemistry provide access to the quinoline core, which can be adapted for the synthesis of 2-aminoquinoline precursors.

- Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α -methylene group adjacent to a carbonyl group, typically catalyzed by an acid or a base.[\[2\]](#)
- Skraup Synthesis: A classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[\[3\]](#)
- Doebner-von Miller Reaction: A variation of the Skraup synthesis that utilizes α,β -unsaturated carbonyl compounds to react with anilines under acidic conditions.[\[4\]](#)

Modern Synthetic Methodologies

More contemporary methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

- Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the direct amination of 2-haloquinolines to introduce the 2-amino group.[\[2\]](#)
- Multicomponent Reactions: One-pot multicomponent reactions provide an efficient and atom-economical approach to construct complex quinoline derivatives from simple starting materials.[\[5\]](#)

Therapeutic Applications and Biological Activity

Derivatives of quinolin-2-amine have shown significant potential as therapeutic agents in various disease areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinolin-2-amine scaffold is a common feature in a multitude of compounds with potent anticancer activity.^[1] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and receptors that are crucial for cancer cell proliferation and survival.

A primary mechanism of action for many anticancer quinolin-2-amine derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several quinolin-2-amine derivatives have been identified as potent inhibitors of VEGFR-2.
- **EGFR Inhibition:** The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and some quinolin-2-amine derivatives have shown inhibitory activity against this receptor.^[6]
- **PI3K/Akt/mTOR Pathway Inhibition:** The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. ^{[2][7][8]} A number of quinolin-2-amine derivatives have been shown to inhibit components of this pathway, leading to a reduction in tumor cell viability.^{[9][10]}

Beyond kinase inhibition, quinolin-2-amine derivatives have demonstrated other anticancer mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization. ^[11]

Antimicrobial Activity

The quinolin-2-amine moiety is also present in compounds with significant antibacterial and antifungal properties.^[12] These compounds often exhibit low minimum inhibitory concentrations (MICs) against a range of pathogenic microorganisms.^{[11][13][14][15]}

Quantitative Data on Biological Activity

The following tables summarize the *in vitro* activity of selected quinolin-2-amine and quinolin-2-one derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Selected Quinolin-2-Amine Derivatives (IC₅₀ Values)

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e)	EGFR	0.071	[6]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h)	EGFR	0.075	[6]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e)	HER-2	0.021	[6]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h)	HER-2	0.023	[6]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e)	BRAFV600E	0.062	[6]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h)	BRAFV600E	0.067	[6]
2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (IV)	A-549 (Lung)	35	[6]
2-morpholino-4-anilinoquinoline (3c)	HepG2 (Liver)	11.42	
2-morpholino-4-anilinoquinoline (3d)	HepG2 (Liver)	8.50	
2-morpholino-4-anilinoquinoline (3e)	HepG2 (Liver)	12.76	

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (11)	MCF-7 (Breast)	29.8	[9]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12)	MCF-7 (Breast)	39.0	[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55)	HL-60 (Leukemia)	19.88 µg/ml	[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55)	U937 (Leukemia)	43.95 µg/ml	[9]
7-chloro-4-quinolinylhydrazone derivative (36)	SF-295 (CNS)	0.314-4.65 µg/cm ³	[9]
7-chloro-4-quinolinylhydrazone derivative (36)	HCT-8 (Colon)	0.314-4.65 µg/cm ³	[9]
7-chloro-4-quinolinylhydrazone derivative (36)	HL-60 (Leukemia)	0.314-4.65 µg/cm ³	[9]

Table 2: Antimicrobial Activity of Selected Quinolin-2-Amine and Quinolin-2-One Derivatives (MIC Values)

Compound/Derivative	Microbial Strain	MIC (μ g/mL)	Reference
Quinolin-2-one Schiff-base hybrid (6c)	MRSA	0.75	[13]
Quinolin-2-one Schiff-base hybrid (6l)	MRSA	1.50	[13]
Quinolin-2-one Schiff-base hybrid (6o)	MRSA	2.50	[13]
Quinolin-2-one Schiff-base hybrid (6i)	MRSA	6.0	[13]
Quinolin-2-one Schiff-base hybrid (6c)	VRE	0.75	[13]
Quinolin-2-one Schiff-base hybrid (6l)	VRE	1.50	[13]
Quinolin-2-one Schiff-base hybrid (6o)	VRE	2.50	[13]
Quinoline-based amide derivative (3c)	S. aureus	2.67	[14]
Quinoline-based amide derivative (3d)	S. aureus	>7	[14]
Quinoline-based amide derivative (3c)	C. albicans	5.6	[14]
6-amino-4-methyl-1H-quinoline-2-one derivative (2)	Bacillus cereus	3.12 - 50	[12]
6-amino-4-methyl-1H-quinoline-2-one derivative (6)	Bacillus cereus	3.12 - 50	[12]
6-amino-4-methyl-1H-quinoline-2-one	A. flavus	Potentially active	[12]

derivative (6)

Quinolone coupled hybrid (5d)	Gram-positive & Gram-negative strains	0.125 - 8	[16]
Quinoline derivative (2)	MRSA, MRSE, VRE	3.0	[17]
Quinoline derivative (6)	MRSA	1.5	[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of drugs containing the quinolin-2-amine moiety.

Synthesis of 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles

This protocol describes a general procedure for the synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives, which have shown potent anticancer activity.

Procedure:[\[18\]](#)

- In a 25 mL round-bottomed flask, combine the appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4-hydroxyquinoline-2(1H)-one (1 mmol) in absolute ethanol (5 mL).
- Add a catalytic amount of triethylamine to the mixture.
- Reflux the reaction mixture for 4 hours.
- After the reaction is complete, as monitored by thin-layer chromatography, allow the mixture to cool to room temperature.
- The precipitated product is collected by filtration and washed with cold ethanol.

- The product can be used for the next step without further purification or can be recrystallized from an appropriate solvent if necessary.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:[6][19][20]

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13][21][22][23][24][25]

Procedure:

- Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific turbidity (e.g., 0.5 McFarland standard).
- Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Procedure:[18][19][21]

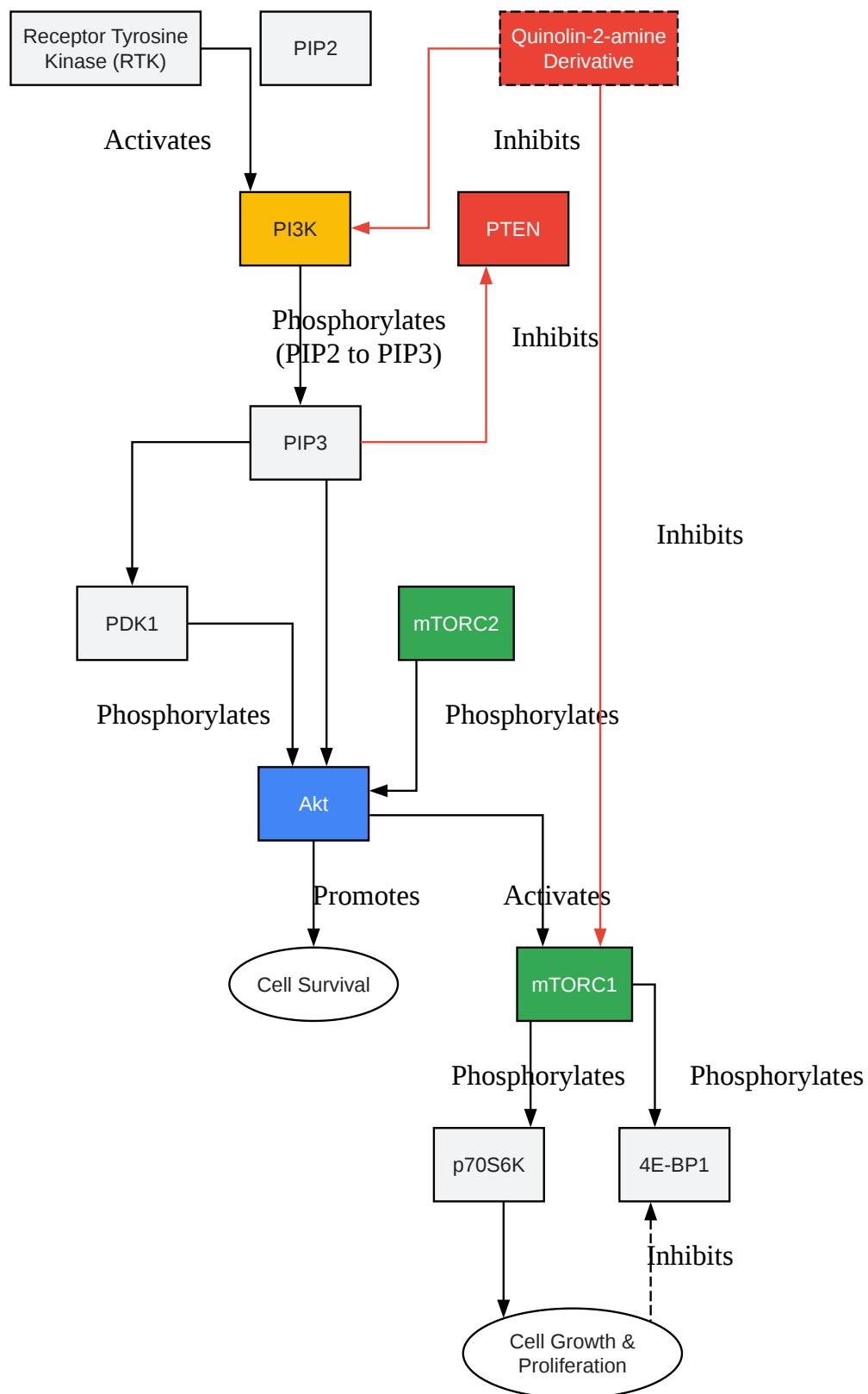
- Reagent Preparation: Prepare a kinase buffer, recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.
- Compound Dilution: Prepare serial dilutions of the test compound.
- Kinase Reaction: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ATP consumed or the amount of phosphorylated substrate produced.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of quinolin-2-amine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

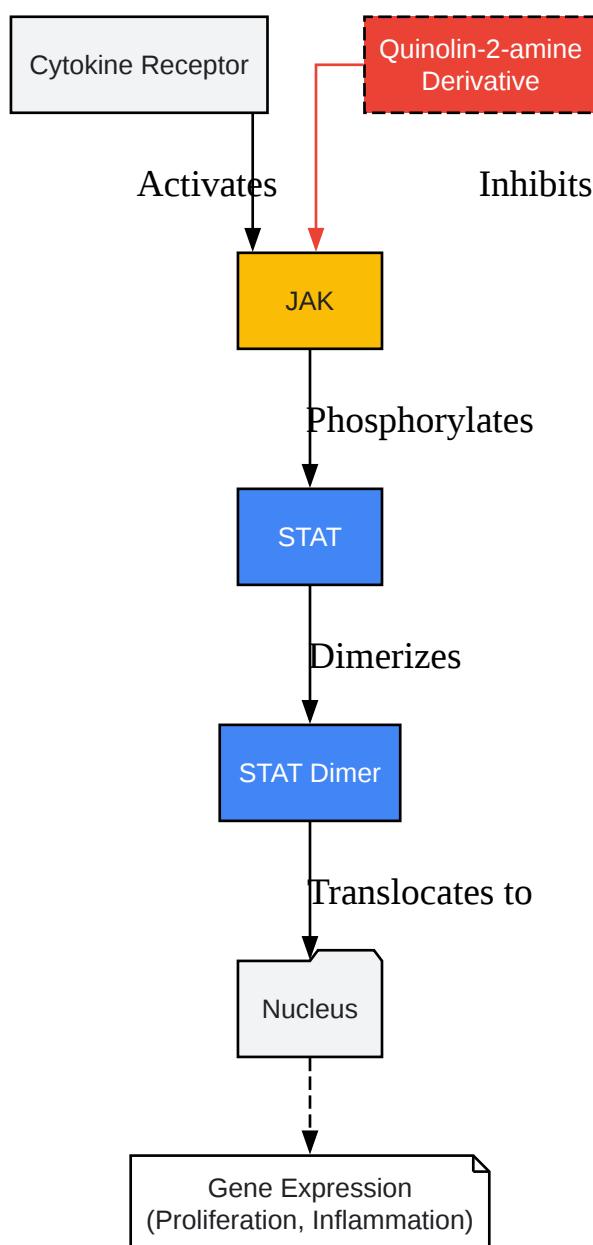
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[2][7][8][26]} Several quinolin-2-amine derivatives have been shown to inhibit components of this pathway, leading to their anticancer effects.

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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolin-2-amine derivatives.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another important signaling cascade involved in cell proliferation, differentiation, and immune responses.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#) Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention. Some quinoline derivatives have been shown to inhibit this pathway.



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Caption: The JAK-STAT signaling pathway and a potential point of inhibition by quinolin-2-amine derivatives.

Conclusion

The quinolin-2-amine moiety represents a highly versatile and privileged scaffold in the field of drug discovery and development. Its derivatives have demonstrated a remarkable range of biological activities, particularly as anticancer and antimicrobial agents. The continued exploration of the structure-activity relationships, mechanisms of action, and synthetic methodologies for this class of compounds holds significant promise for the development of novel and effective therapies for a variety of human diseases. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the full therapeutic potential of the quinolin-2-amine core.

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